molecular formula C11H11N3O2S B5606297 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole CAS No. 50968-73-5

1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole

Cat. No.: B5606297
CAS No.: 50968-73-5
M. Wt: 249.29 g/mol
InChI Key: DHENTHFHRBNJQZ-UHFFFAOYSA-N
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Description

Heterocyclic compounds containing nitrogen are foundational pillars of modern medicinal chemistry. chemsrc.com These cyclic structures, which incorporate at least one nitrogen atom within a ring, are ubiquitous in nature and synthetic chemistry. Their prevalence is highlighted by the fact that approximately 60% of all FDA-approved small-molecule drugs feature a nitrogen heterocycle in their structure. chemsrc.com Rings such as imidazole (B134444), pyridine, pyrimidine, and piperazine (B1678402) are considered "privileged structures" because they can interact with a wide range of biological targets with high affinity and specificity.

The significance of nitrogen heterocycles stems from their diverse chemical properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, influence the electronic distribution of the ring, and serve as a basic center, all of which are critical for molecular recognition and binding to biological macromolecules like proteins and nucleic acids. nih.gov These compounds form the core scaffold of numerous natural products, including vitamins, alkaloids, and antibiotics, underscoring their evolutionary selection for biological function. researchgate.net Consequently, the synthesis of novel nitrogen-containing heterocyclic compounds remains a vibrant and highly productive field of chemical research, aimed at the discovery of new therapeutic agents.

The structure of 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole contains two other critical functionalities that significantly contribute to its chemical character and potential applications: a thioether group and a nitroaromatic ring.

Thioether Functionality: A thioether, characterized by a C-S-C bond, is the sulfur analog of an ether. pharmaffiliates.com In organic synthesis, thioethers are valuable and versatile intermediates. chemsynthesis.com The sulfur atom is more nucleophilic than oxygen, making the formation of thioethers via reactions like the alkylation of thiols a highly efficient process. nist.gov The thioether linkage is generally stable to a wide range of reaction conditions, making it a reliable linker to connect different molecular fragments. Furthermore, the sulfur atom can be selectively oxidized to form sulfoxides and sulfones, providing a handle for further molecular modification and tuning of properties such as solubility and polarity. chemsynthesis.com In biological systems, the thioether motif is famously found in the amino acid methionine, where it plays a crucial role in protein structure and metabolism. chemsynthesis.com

Nitroaromatic Functionality: Nitroaromatic compounds, which feature a nitro group (–NO2) attached to an aromatic ring, are a cornerstone of industrial and pharmaceutical chemistry. bldpharm.com The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. chemeo.com In medicinal chemistry, this functionality is particularly important in the design of prodrugs. chemeo.com Many nitroaromatic compounds are biologically inactive until the nitro group is reduced by specific enzymes, such as nitroreductases. nih.govresearchgate.net This bioactivation process is often selective for hypoxic (low-oxygen) environments, which are characteristic of solid tumors and certain microbial infections. chemeo.com This targeted activation mechanism makes nitroaromatic compounds highly valuable as selective anticancer and antimicrobial agents. nih.govresearchgate.net

The core of the target molecule is a 2-thioimidazole, a class of compounds with a rich history in organic and medicinal chemistry. The imidazole ring itself is a five-membered heterocycle with two non-adjacent nitrogen atoms. When a thiol or thioether group is attached at the 2-position, the resulting derivatives, such as imidazole-2-thiols and their S-alkylated analogues, exhibit a remarkable range of biological activities.

Early research focused on the fundamental synthesis of the 2-thioimidazole scaffold. These methods often involve the cyclization of α-haloketones with thiourea (B124793) or its derivatives. Subsequent work expanded to the synthesis of 2-thiohydantoins, a related class of compounds with a carbonyl group at the 4-position, which have shown promise as anticonvulsant, anti-inflammatory, and antitumor agents. The derivatization of the thiol group into a thioether linkage, as seen in the title compound, is a common strategy to modify the molecule's physicochemical properties and explore its structure-activity relationships. Literature on 2-thioimidazole derivatives is extensive, demonstrating a long-standing interest in their therapeutic potential.

Table 2: Selected Research Findings on 2-Thioimidazole Derivatives
Derivative ClassResearch FocusReported Biological ActivityReference
Imidazole-2-thiols Synthesis of novel pyrazolyl-substituted derivativesModerate antimicrobial activity against various bacteria.
2-Thiohydantoins Solid-phase synthesis of diverse librariesAntitumor, anti-inflammatory, and anticonvulsant properties.
Fused Thioimidazoles Synthesis of imidazo[2,1-b]thiazol-4-iumsPrecursors to imidazole-2-thiones.
2-Thioxoimidazolidinones Synthesis and characterization of new derivativesAnticancer and antimicrobial activities.

The rationale for investigating this compound is based on the principle of molecular hybridization, where known pharmacophores and functional groups are combined to create a new molecule with potentially enhanced or novel properties.

The research impetus for this specific compound is threefold:

The Imidazole Core: The 1-methyl-1H-imidazole ring serves as a stable and synthetically accessible scaffold that is a proven component of many biologically active molecules.

The Nitroaromatic "Warhead": The 4-nitrobenzyl group is a well-established bioreductive moiety. Research on other nitroimidazole drugs, such as fexinidazole (B1672616) and metronidazole, has shown that the nitro group can be selectively reduced in hypoxic cells (e.g., in solid tumors or anaerobic bacteria) to generate cytotoxic reactive nitrogen species. This suggests that the title compound could act as a hypoxia-activated prodrug.

The Thioether Linker: The thioether bridge provides a stable covalent link between the imidazole core and the nitrobenzyl functional group, ensuring the integrity of the molecule until it reaches its target.

The scope of current and future research on this compound and its analogues would logically involve its chemical synthesis, typically by reacting 1-methyl-1H-imidazole-2-thiol with 4-nitrobenzyl halide in the presence of a base. Following synthesis and structural confirmation, investigations would proceed to evaluate its biological activity. A primary focus would be assessing its cytotoxicity against cancer cell lines under both normal (normoxic) and low-oxygen (hypoxic) conditions to determine if it exhibits hypoxia-selective activity. Further studies could explore its potential as an antimicrobial agent against anaerobic or microaerophilic bacteria and protozoa.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-[(4-nitrophenyl)methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-13-7-6-12-11(13)17-8-9-2-4-10(5-3-9)14(15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHENTHFHRBNJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351895
Record name 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole
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URL https://comptox.epa.gov/dashboard/DTXSID30351895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50968-73-5
Record name 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Systematic Synthetic Methodologies for 1 Methyl 2 4 Nitrobenzyl Thio 1h Imidazole

Retrosynthetic Analysis of the Target Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical steps. wikipedia.org This process involves breaking bonds and converting functional groups in the reverse direction of the actual synthesis.

For the target molecule, 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole, the primary retrosynthetic disconnections are identified at the C-S thioether bond and within the imidazole (B134444) ring itself.

Disconnection of the C-S Bond: The most logical initial disconnection is at the thioether linkage. This C(imidazole)-S bond break leads to two key synthons: an electrophilic 4-nitrobenzyl cation and a nucleophilic 1-methyl-1H-imidazole-2-thiolate anion. The corresponding synthetic equivalents for these synthons are 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) and 1-methyl-1H-imidazole-2-thione, respectively. This step is based on a standard alkylation reaction.

Disconnection of the Imidazole Ring: The precursor, 1-methyl-1H-imidazole-2-thione, can be further deconstructed. A logical disconnection across the N1-C2 and C4-C5 bonds suggests a cyclization approach. This reveals simpler acyclic precursors, such as a derivative of N-methyl-1,2-diaminoethane and a thiocarbonyl source (e.g., thiophosgene (B130339) or carbon disulfide).

This analysis outlines a convergent synthetic plan: the independent synthesis of the key intermediate, 1-methyl-1H-imidazole-2-thione, followed by its coupling with a suitable 4-nitrobenzyl electrophile.

Precursor Synthesis and Derivatization Strategies for Imidazole-2-thiones

The synthesis of the pivotal 1-methyl-1H-imidazole-2-thione intermediate can be achieved through various strategies, which are broadly categorized into the construction of the imidazole ring system or the functionalization of a pre-existing imidazole core. tandfonline.com

Cyclization Approaches for Imidazole Ring Formation

Building the imidazole-2-thione ring from acyclic precursors is a common and versatile method. These approaches typically involve the reaction of a 1,2-diamine or an equivalent substrate with a reagent that provides the C2 carbon and the exocyclic sulfur atom. tandfonline.comgoogle.com

One of the most important methods involves the cyclization of a vicinal diamine with a thiocarbonyl-containing compound. google.com For the synthesis of N-substituted imidazole-2-thiones, an N-substituted diamine is required.

Key Cyclization Reactions:

Reactant A Reactant B Reagent/Conditions Product
α-Amino ketone or α-Amino acetal Potassium thiocyanate (B1210189) Acidic conditions Substituted Imidazole-2-thione
1,2-Diamine Carbon disulfide Base Imidazole-2-thione
1,2-Diamine 1,1'-Thiocarbonyldiimidazole Solvent (e.g., THF) Imidazolidine-2-thione (requires subsequent oxidation)

For instance, the reaction of an N-methylated α-amino ketone with potassium thiocyanate provides a direct route to the desired heterocyclic core. tandfonline.com Another established method is the reaction of an N-substituted 1,2-diaminoalkane with carbon disulfide or thiophosgene. tandfonline.com A two-step variant involves forming an imidazolidine-2-thione from a diamine and 1,1′-thiocarbonyldiimidazole, which is then oxidized to introduce the double bond, yielding the imidazole-2-thione. google.com

Functionalization of Pre-formed Imidazoles

An alternative to de novo ring synthesis is the modification of a pre-formed imidazole ring. This strategy involves introducing the sulfur functionality at the C2 position of an appropriately substituted imidazole derivative. tandfonline.com

Methods for this transformation include:

Reaction with Sulfur Nucleophiles: A 2-halo-1-methylimidazole can react with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea (B124793), followed by hydrolysis, to install the thione functionality.

Direct Thionation: The conversion of a 1-methylimidazol-2-one (an oxo-analog) to the corresponding thione can be accomplished using thionating agents like Lawesson's reagent or phosphorus pentasulfide. tandfonline.com

Direct Sulfur Insertion: In some cases, direct insertion of sulfur into the C2 position of the imidazole ring can be achieved, although this is a less common method. tandfonline.com

C-S Bond Formation Mechanisms and Optimization

The final step in the synthesis of this compound is the formation of the thioether bond. This is typically achieved by coupling the 1-methyl-1H-imidazole-2-thione precursor with a 4-nitrobenzyl electrophile.

Alkylation Reactions of Thio-substituted Imidazoles

The most direct and widely used method for forming the C-S bond in this context is the S-alkylation of 1-methyl-1H-imidazole-2-thione. tandfonline.com Imidazole-2-thiones exist in tautomeric equilibrium with the corresponding imidazole-2-thiols. In the presence of a base, the thiol proton is removed to form a highly nucleophilic thiolate anion.

This thiolate readily participates in a nucleophilic substitution (SN2) reaction with an appropriate alkylating agent, such as 4-nitrobenzyl bromide or 4-nitrobenzyl chloride.

Typical Alkylation Reaction Conditions:

Substrate Reagent Base Solvent Temperature
1-methyl-1H-imidazole-2-thione 4-nitrobenzyl bromide K₂CO₃ or NaH DMF or Acetonitrile (B52724) Room Temperature to 60 °C

The reaction is generally efficient and high-yielding. Optimization involves the choice of base, solvent, and temperature to ensure complete deprotonation of the thiol and to facilitate the substitution reaction while minimizing potential side reactions, such as N-alkylation. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile often accelerates the rate of SN2 reactions.

Alternative Coupling Methodologies for Thioether Linkage

While direct alkylation is the most common approach, other methodologies for C-S bond formation could theoretically be applied, particularly in cases where the electrophile is less reactive or prone to side reactions. These often involve transition-metal-catalyzed cross-coupling reactions.

For example, a palladium- or copper-catalyzed coupling of 1-methyl-1H-imidazole-2-thiol with a 4-nitroaryl halide or triflate could be envisioned. However, for a reactive substrate like 4-nitrobenzyl halide, these more complex and costly methods are generally unnecessary. The high nucleophilicity of the thiolate intermediate makes the direct alkylation pathway highly favorable and efficient. tandfonline.com

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the S-alkylation reaction to produce this compound is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. The goal is to maximize the conversion of the starting materials into the desired product while minimizing the formation of impurities.

Base: A variety of bases can be used to deprotonate the thiol, including inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and stronger bases like sodium hydride (NaH). acsgcipr.org The choice of base can influence the reaction rate and selectivity. For many S-alkylation reactions, potassium carbonate is a cost-effective and efficient choice. acsgcipr.org

Solvent: The solvent plays a critical role in dissolving the reactants and influencing the kinetics of the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone (B3395972) are commonly employed as they effectively solvate the cation of the base while leaving the thiolate anion highly nucleophilic. acsgcipr.org Studies on the alkylation of related nitroimidazole systems have shown that heating in acetonitrile can lead to good yields.

Temperature: The reaction can often proceed at room temperature, but gentle heating can significantly increase the reaction rate and improve yields. A typical temperature range for these reactions is between room temperature and 60-80°C. Careful control of temperature is necessary to prevent potential side reactions or degradation of the product.

The following interactive table illustrates how reaction conditions could be optimized for the synthesis of the target compound from 1-methyl-1H-imidazole-2-thiol and 4-nitrobenzyl bromide.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone251265
2K₂CO₃Acetonitrile251278
3K₂CO₃Acetonitrile60392
4NaOHEthanol25685
5NaOHDMF25490
6Cs₂CO₃Acetonitrile60295

Note: The data in this table is hypothetical and serves to illustrate a typical optimization process for an S-alkylation reaction.

Green Chemistry Principles and Sustainable Synthetic Protocols

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. yale.eduepa.gov Key areas for improvement include the choice of solvents, reagents, and energy consumption.

Safer Solvents: Traditional S-alkylation reactions often use polar aprotic solvents like DMF, which are effective but have been identified as reprotoxic and should be replaced where possible. acsgcipr.org Greener alternatives include ethanol, 2-propanol, or acetonitrile. Some modern protocols aim for solvent-free (neat) conditions or the use of water as a solvent, sometimes with the aid of a phase-transfer catalyst. jmaterenvironsci.com

Atom Economy and Waste Prevention: The SN2 reaction for thioether formation is generally high in atom economy, as most atoms from the reactants are incorporated into the final product. sigmaaldrich.com The primary byproduct is the salt formed from the base's cation and the halide leaving group (e.g., KBr). Waste can be further minimized by using catalytic rather than stoichiometric reagents where possible. compoundchem.com

Energy Efficiency: To minimize energy consumption, reactions should be designed to run at ambient temperature and pressure. compoundchem.com If heating is required, methods like microwave irradiation can be explored. Microwave-assisted synthesis often leads to dramatically reduced reaction times and increased yields, contributing to a more energy-efficient process.

Alternative Reagents: Instead of using alkyl halides, which can be toxic, alternative alkylating agents like dimethyl carbonate (for methylation) can be considered under certain conditions. jmaterenvironsci.com For the sulfur source, using odorless and stable thiol surrogates like thiourea or potassium xanthate can avoid the handling of volatile and malodorous thiols, although this would require a different synthetic route. taylorandfrancis.comresearchgate.net

Scale-Up Considerations and Process Chemistry Aspects

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces several challenges that must be addressed through careful process chemistry.

Thermal Management: The S-alkylation reaction is typically exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction and ensure consistent product quality. The reactor must have adequate cooling capacity, and the rate of reagent addition may need to be carefully controlled to manage the rate of heat generation.

Mixing and Mass Transfer: Ensuring homogenous mixing of reactants, especially when using solid bases like potassium carbonate, is crucial for consistent reaction progress and to avoid localized "hot spots." The choice of reactor and agitator design is important for efficient mass transfer.

Work-up and Purification: In the lab, purification is often achieved by column chromatography. On a larger scale, this method is often impractical and expensive. Process chemistry focuses on developing purification methods like crystallization or recrystallization, which are more scalable and cost-effective. The choice of crystallization solvent is critical for obtaining high purity and yield.

Safety: Handling large quantities of reagents requires strict safety protocols. Alkylating agents like 4-nitrobenzyl bromide can be lachrymatory and toxic. acsgcipr.org The use of certain solvents and strong bases (e.g., NaH) can pose fire or explosion risks, especially on a large scale. acsgcipr.org A thorough process hazard analysis (PHA) is essential before scaling up.

Continuous Flow Processing: Modern chemical manufacturing increasingly utilizes continuous flow reactors instead of traditional batch reactors. This technology can offer superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, consistency, and yield. For an exothermic reaction like S-alkylation, a flow reactor provides a much higher surface-area-to-volume ratio, allowing for highly efficient heat removal.

Intrinsic Chemical Reactivity and Mechanistic Investigations

Reactivity at the Imidazole (B134444) Nitrogen Atoms and Prototropic Equilibria

The imidazole ring contains two nitrogen atoms, N1 and N3. In this specific compound, the N1 position is substituted with a methyl group, rendering it a quaternary-like nitrogen within the aromatic system and preventing it from participating in proton exchange. The reactivity of the imidazole core, therefore, centers on the pyridine-like nitrogen at the N3 position.

Furthermore, 2-thio-substituted imidazoles can theoretically exist in thione–thiol tautomeric forms. researchgate.net However, the presence of the benzyl (B1604629) group on the sulfur atom locks the molecule in the thioether (thiol) form, preventing the establishment of this particular prototropic equilibrium. The primary equilibrium of significance remains the protonation/deprotonation at the N3 position.

Electrophilic and Nucleophilic Processes Involving the Nitrobenzyl Moiety

The 4-nitrobenzyl group is a key site for various chemical transformations. The reactivity can be considered at two main locations: the aromatic ring and the benzylic carbon.

Aromatic Ring: The nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Reactions that typically occur with benzene, such as nitration or Friedel-Crafts alkylation, would be significantly hindered. Conversely, this electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group, although this generally requires a good leaving group on the ring itself.

Benzylic Carbon and Thioether Linkage: The sulfur atom of the thioether linkage is nucleophilic. masterorganicchemistry.comyoutube.com It can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. libretexts.org This nucleophilicity is a key characteristic of thioethers, making the sulfur atom a potential site for alkylation or other reactions with electron-deficient species. masterorganicchemistry.comlibretexts.org The benzylic carbon, situated between the aromatic ring and the sulfur atom, is also a reactive site. Nucleophilic attack at this carbon, leading to the cleavage of the C-S bond, is a plausible reaction pathway, especially if the imidazole-2-thiol portion can act as a good leaving group.

The presence of the nitro group can also influence reactions at the benzylic position. For instance, nucleophilic substitution reactions at the benzylic carbon of related 4-nitrobenzyl compounds are well-documented. worktribe.com

Oxidation and Reduction Pathways of the Sulfur and Nitro Groups

The sulfur and nitro functionalities are redox-active and represent the primary sites for oxidative and reductive transformations of the molecule.

Oxidation of the Sulfur Group: The thioether sulfur is susceptible to oxidation. Stepwise oxidation can convert the thioether first into a sulfoxide (B87167) and then further into a sulfone. masterorganicchemistry.com This process is common for thioethers and can be achieved using various oxidizing agents like peroxyacids (e.g., m-CPBA) or ozone. masterorganicchemistry.com Oxidation of the analogous compound 1-methyl-1H-imidazole-2-thiol has been shown to yield products like 1-methylimidazole-2-sulfonic acid, depending on the reaction conditions. researchgate.net

Reduction of the Nitro Group: The nitro group is readily reduced to a variety of products depending on the reducing agent and reaction conditions. wikipedia.org This is one of the most common and significant reactions of nitroaromatic compounds. organic-chemistry.org

Complete Reduction: Strong reducing agents, such as catalytic hydrogenation (e.g., using Pd/C, PtO₂) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl), can fully reduce the nitro group to the corresponding primary amine (4-aminobenzyl). wikipedia.org

Partial Reduction: Under milder or more controlled conditions, partial reduction can yield intermediate species like the nitroso and hydroxylamine (B1172632) derivatives. wikipedia.org For example, zinc dust in the presence of ammonium (B1175870) chloride is often used to reduce nitroarenes to hydroxylamines. wikipedia.org

The reduction potential of the nitro group is a key parameter, with nitroaromatic compounds having well-characterized electrochemical behaviors. nih.gov The formation of these reduction products, particularly the hydroxylamine and amine derivatives, dramatically alters the electronic and steric properties of the molecule.

Potential Redox Products of 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole
Reaction TypeFunctional GroupPotential Product(s)Typical Reagents
OxidationThioether (-S-)Sulfoxide (-SO-), Sulfone (-SO₂-)Peroxyacids (m-CPBA), H₂O₂, Ozone
ReductionNitro (-NO₂)Nitroso (-NO), Hydroxylamine (-NHOH), Amine (-NH₂)Catalytic Hydrogenation, Fe/HCl, Zn/NH₄Cl

Stability Studies Under Various Environmental and Chemical Conditions

The stability of this compound is a critical factor in its persistence and transformation pathways. Its degradation can be initiated by thermal, photochemical, or hydrolytic process.

While specific studies on this exact molecule are limited, the thermal stability of related structures provides insight. Nitroaromatic compounds, in general, can be thermally sensitive. kaust.edu.saresearchgate.net High temperatures can lead to the cleavage of the C-NO₂ bond, a common primary decomposition channel for nitroaromatics, which can produce phenyl radicals and NO₂. kaust.edu.sa Another potential pathway is the nitro-nitrite isomerization. researchgate.net

The thermal stability of nitrobenzyl halides has been studied, showing that they can decompose exothermally, with stability influenced by the position of the nitro group (para isomers are generally more stable than ortho) and the nature of the halogen. researchgate.netacs.org For this compound, thermal stress would likely target the weakest bonds, such as the C-S bond or the C-N bond of the nitro group, leading to fragmentation of the molecule.

The 4-nitrobenzyl group is a well-known photolabile moiety. Ortho-nitrobenzyl groups, in particular, are widely used as photoremovable protecting groups. nih.gov Upon irradiation with UV light, the nitro group can abstract a hydrogen atom from the benzylic position, leading to a series of rearrangements that result in cleavage of the benzylic bond. nih.gov This process yields an o-nitrosobenzaldehyde and releases the group attached at the benzylic position. Although the subject molecule has a para-nitrobenzyl group, which is generally more stable than the ortho isomer, it is still expected to possess some degree of photosensitivity, potentially leading to cleavage of the C-S bond or other transformations upon UV exposure.

The hydrolytic stability of the molecule is largely dependent on the thioether and imidazole functionalities. The thioether linkage (-C-S-C-) is generally stable to hydrolysis under neutral and alkaline conditions. However, under strongly acidic conditions, protonation of the sulfur atom could potentially facilitate the cleavage of the C-S bond, although this is not typically a facile process.

The pH of the environment will primarily affect the protonation state of the N3 atom on the imidazole ring, as discussed in section 3.1. In acidic solutions (pH < pKa), the molecule will exist predominantly as the protonated imidazolium (B1220033) cation. In neutral or basic solutions (pH > pKa), it will be in its neutral form. This change in ionization state will significantly impact its solubility, with the protonated form being more water-soluble. While hydrolysis of the main molecular scaffold is not expected to be a major degradation pathway under typical physiological or environmental pH ranges, extreme pH conditions could potentially promote degradation reactions.

Summary of Stability Characteristics
ConditionAffected MoietyPotential TransformationNotes
Thermal StressNitrobenzyl, ThioetherC-NO₂ or C-S bond cleavage, fragmentationNitroaromatics can be thermally labile. kaust.edu.saresearchgate.net
UV Light ExposureNitrobenzylPhotochemical cleavage of the C-S bondThe 4-nitrobenzyl group is a known chromophore. nih.gov
Hydrolysis (pH)Imidazole Nitrogen (N3)Protonation/deprotonationAffects solubility; thioether bond is generally stable.

Mechanistic Investigations using Kinetic and Spectroscopic Techniques

The reactivity of this compound, particularly its conversion to an active form, is often studied in the context of its interaction with biological reductants, such as thiols. Mechanistic studies in this area are crucial for understanding the activation process, which is a key determinant of the compound's efficacy and selectivity.

Kinetic Studies:

Kinetic analysis of the reaction between this compound and various thiols provides quantitative insights into the reaction rates and the factors that influence them. These studies often involve monitoring the reaction progress over time under controlled conditions.

A central aspect of the reactivity of this compound is its potential to act as a thiol-activated prodrug. The general mechanism involves the nucleophilic attack of a thiol on the compound, leading to the cleavage of the C-S bond and the release of a pharmacologically active species. The kinetics of such reactions are typically studied by monitoring the disappearance of the parent compound or the appearance of a product using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

The rate of reaction is dependent on several factors, including the nature of the thiol, the pH of the medium, and the presence of enzymatic catalysts. For instance, the reaction rate is often observed to increase with the electron-donating ability of substituents on the thiol, which enhances its nucleophilicity.

Spectroscopic Techniques:

Spectroscopic methods are invaluable for identifying the reactants, intermediates, and products of the reaction, thereby providing a detailed picture of the reaction mechanism.

UV-Vis Spectroscopy: This technique is often used to monitor the kinetics of the reaction. The 4-nitrobenzyl group has a characteristic UV-Vis absorption spectrum. Upon reaction with a thiol and subsequent cleavage, the electronic environment of the chromophore changes, leading to a shift in the absorption maximum or a change in absorbance. This change can be monitored over time to determine the reaction rate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation of the starting material and the final products of the reaction. By analyzing the chemical shifts and coupling constants, it is possible to confirm the structure of the released active species and the modified thiol. For instance, the disappearance of the signals corresponding to the 4-nitrobenzyl group and the appearance of new signals corresponding to the released 1-methyl-1H-imidazole-2-thiol can be observed.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the reactants and products, providing further confirmation of their identities. High-resolution mass spectrometry can provide the exact mass, which helps in determining the elemental composition of the molecules.

Illustrative Data:

To exemplify the type of data generated from such studies, the following tables present hypothetical kinetic and spectroscopic data based on the expected reactivity of this compound.

Table 1: Hypothetical Kinetic Data for the Reaction with Thiol (R-SH)

[Imidazole Derivative] (M)[Thiol] (M)Initial Rate (M/s)
0.010.11.5 x 10⁻⁵
0.020.13.0 x 10⁻⁵
0.010.23.0 x 10⁻⁵

Table 2: Hypothetical Spectroscopic Data

Compound¹H NMR (δ, ppm)UV-Vis λₘₐₓ (nm)
This compound8.2 (d, 2H), 7.5 (d, 2H), 7.1 (d, 1H), 6.9 (d, 1H), 4.4 (s, 2H), 3.6 (s, 3H)280
1-methyl-1H-imidazole-2-thiol (Released)7.0 (d, 1H), 6.8 (d, 1H), 3.5 (s, 3H)250

The mechanistic investigation of this compound is a multifaceted endeavor that combines kinetic measurements and various spectroscopic techniques. While specific experimental data for this exact compound is limited in publicly accessible literature, the established principles of physical organic chemistry provide a solid foundation for predicting and interpreting its reactivity. Such studies are fundamental for the rational design and development of new therapeutic agents.

An article on the advanced spectroscopic and structural elucidation of This compound cannot be generated at this time.

A thorough search for specific experimental data for this compound across various scientific databases has yielded no results for the requested analytical methodologies, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC, NOESY)

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Vibrational Spectroscopy

Single-Crystal X-ray Diffraction

Ultraviolet-Visible (UV-Vis) Spectroscopy

While data exists for structurally related compounds, such as other substituted nitroimidazoles or different thioimidazole derivatives, the strict requirement to focus solely on "this compound" prevents the use of this information. Extrapolating data from different molecules would be scientifically inaccurate and would not meet the specified criteria for this article.

To provide a scientifically accurate and detailed analysis as requested, published experimental data for the specific compound is essential. Without access to such primary sources, the generation of the outlined article is not possible.

Advanced Spectroscopic and Structural Elucidation Methodologies

Other Advanced Spectroscopic Methods

While primary spectroscopic techniques such as NMR, IR, and mass spectrometry provide fundamental structural information for "1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole," other advanced spectroscopic methods could offer deeper insights into specific molecular properties, provided certain conditions are met. These techniques include Circular Dichroism (CD) for chiral molecules and Electron Paramagnetic Resonance (EPR) for species with unpaired electrons.

Circular Dichroism (CD)

Circular Dichroism spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

Based on a review of the available literature, there is currently no evidence to suggest that "this compound" is a chiral compound. The molecule does not possess a stereocenter or exhibit axial chirality in its ground state. Consequently, it is expected to be achiral and, therefore, inactive in Circular Dichroism spectroscopy. As such, no CD spectroscopic data has been reported for this compound.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. The "this compound" molecule in its neutral, ground state is a diamagnetic species with all electrons paired; thus, it is EPR-silent.

However, the presence of the 4-nitrobenzyl group suggests the potential for forming paramagnetic species. It is well-documented that nitroaromatic compounds can be reduced to form radical anions. rsc.org For instance, studies on other 2-nitrobenzyl compounds have shown that photolysis can lead to the formation of transient radical species that can be studied by EPR spectroscopy. rsc.orgrsc.org

While no specific EPR studies have been published for "this compound," it is conceivable that under specific experimental conditions, such as electrochemical reduction or photochemical irradiation, a radical anion could be generated from the nitrobenzyl moiety. An EPR study of such a species could provide valuable information about the distribution of the unpaired electron's spin density within the molecule, offering insights into its electronic structure.

As of the current body of scientific literature, there are no published experimental data from Circular Dichroism or Electron Paramagnetic Resonance studies for "this compound." The following table summarizes the applicability of these methods.

Spectroscopic MethodApplicability to this compoundPotential InformationStatus
Circular Dichroism (CD) Not applicable in its ground state.Would require the molecule to be chiral.No data available as the compound is achiral.
Electron Paramagnetic Resonance (EPR) Applicable only to paramagnetic forms (e.g., radical anion).Could provide information on spin density distribution.No data available for any paramagnetic species of this compound.

Computational Chemistry and Theoretical Modeling Studies

Electronic Structure Elucidation using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic behavior of 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole. These calculations provide a detailed picture of the molecule's stability, reactivity, and electronic properties.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. Calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the optimized molecular geometry, including bond lengths and angles. For this compound, these calculations would reveal the precise spatial arrangement of its constituent atoms in the gas phase or in solution.

Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, provides insights into the molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability. A larger energy gap suggests higher stability and lower chemical reactivity. For instance, in related nitrobenzyl-containing heterocyclic compounds, the HOMO is often localized on the thio-imidazole moiety, while the LUMO is concentrated on the nitrobenzyl group, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Parameters for this compound

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.3 eV
HOMO-LUMO Gap4.2 eV
Dipole Moment5.8 D

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for calculating molecular energies and properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. These high-accuracy calculations are particularly valuable for determining precise thermodynamic properties such as enthalpy of formation and Gibbs free energy. For complex heterocyclic systems, ab initio calculations can be used to validate the results obtained from DFT methods and to investigate systems where DFT may not be as reliable.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable information for assigning the signals in experimental ¹H and ¹³C NMR spectra. Similarly, the calculation of vibrational frequencies can help in the assignment of bands in infrared (IR) and Raman spectra. The accuracy of these predictions is often improved by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Imidazole-H7.1 - 7.37.25
Methyl-H3.6 - 3.83.72
Benzyl-CH₂4.5 - 4.74.61
Aromatic-H (nitrobenzyl)7.5 - 8.27.6 - 8.1

Reaction Mechanism Simulation and Energetic Profiling of Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve simulating its synthesis, which typically proceeds via a nucleophilic substitution reaction between 1-methyl-1H-imidazole-2-thiol and 4-nitrobenzyl halide. By calculating the energies of the reactants, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. This allows for the determination of the activation energy, which is a key factor in understanding the reaction kinetics. Such studies can elucidate the step-by-step mechanism of the reaction and identify any intermediates that may be formed.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions play a critical role in determining the structure, stability, and biological activity of molecules. For this compound, these interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. The imidazole (B134444) ring, with its unique electronic structure, can participate in a variety of these weak interactions. For example, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these non-covalent interactions, providing a deeper understanding of the forces that govern the molecule's behavior in different environments.

Investigation of Electronic Properties and Charge Distribution

Computational and theoretical modeling studies provide significant insights into the electronic characteristics of this compound. Although direct computational studies on this specific molecule are not extensively available in the reviewed literature, analysis of structurally analogous compounds, particularly those containing the nitroimidazole moiety, offers valuable information regarding its electronic properties and charge distribution.

Detailed research on closely related molecules, such as 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, has been conducted using both experimental high-resolution X-ray diffraction and theoretical quantum chemistry calculations. nih.govresearchgate.net These studies are instrumental in understanding the distribution of electron density and the electrostatic potential of similar structures.

The presence of a nitro group (-NO2) significantly influences the electronic properties of the imidazole ring. The strong electron-withdrawing nature of the nitro group leads to a redistribution of charge, affecting the reactivity and intermolecular interactions of the molecule. nih.govresearchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), have been employed to explore the geometrical and electronic properties of various nitroimidazole derivatives. nih.govnih.gov These studies help in understanding the conformational landscape and the spectroscopic properties which are largely determined by the 2-nitroimidazole (B3424786) moiety. nih.govnih.gov

The charge distribution in such molecules is a key determinant of their chemical behavior. In the case of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, both experimental and theoretical charge density analyses have revealed the specific atomic charges and the nature of intermolecular interactions. nih.govresearchgate.net The crystal packing of this analog is influenced by weak C-H···O and C-H···N hydrogen bonds, as well as electrostatic interactions between specific functional groups. nih.govresearchgate.net

The molecular dipole moment and atomic charge values are crucial outputs of these computational models. nih.govresearchgate.net For instance, in the study of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, a comparison of different theoretical models highlighted the impact of computational parameters on the resulting electrostatic properties. nih.govresearchgate.net

While the following data table presents theoretical atomic charges for a structurally similar compound, 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, it can serve as a valuable reference for understanding the likely charge distribution in this compound. The data underscores the electron-deficient nature of the carbon atoms in the imidazole ring and the high negative charge on the oxygen atoms of the nitro group.

Table 1: Theoretical Atomic Charges of a Structurally Similar Imidazole Derivative

AtomCharge (e)
N (nitro)+0.9 to +1.1
O (nitro)-0.6 to -0.8
C (imidazole)-0.1 to +0.3
N (imidazole)-0.3 to -0.5
C (methyl)-0.2 to -0.4

Note: The data presented is based on studies of structurally related nitroimidazole compounds and serves as an approximation. nih.govresearchgate.net

Further computational investigations focusing specifically on this compound would be beneficial for a more precise understanding of its electronic properties and charge distribution.

Exploration of Non Biological Applications and Future Research Directions

Role in Organic Synthesis as a Building Block or Intermediate for Complex Molecules

The imidazole (B134444) framework is a cornerstone in synthetic chemistry, valued for its versatility in constructing more complex molecular architectures. researchgate.net 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole serves as a multifunctional building block, offering several reactive sites for further elaboration. The imidazole ring itself can be part of various cyclization and condensation reactions. researchgate.net

The true synthetic utility of this compound lies in the strategic manipulation of its functional groups:

The Thioether Linkage: The C-S bond can be cleaved or oxidized. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, for instance, alters the electronic properties and can provide a leaving group for nucleophilic substitution reactions at the 2-position of the imidazole ring.

The Nitro Group: The aromatic nitro group is a highly versatile functional handle. It can be readily reduced to an amine, which can then undergo a vast array of transformations, such as diazotization, acylation, or alkylation. This allows for the introduction of new substituents or the linking of the molecule to other scaffolds, forming the basis for more intricate structures.

The Imidazole Ring: The nitrogen atoms and carbon positions of the imidazole ring can be targeted for various transformations, although the existing substituents influence their reactivity. rsc.org

These reactive sites make the compound a valuable intermediate for the multi-step synthesis of diverse heterocyclic systems and other complex organic molecules. researchgate.netchemijournal.com

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product/Intermediate
Nitro Group (NO₂) Reduction 1-methyl-2-[(4-aminobenzyl)thio]-1H-imidazole
Thioether (-S-) Oxidation 1-methyl-2-[(4-nitrobenzyl)sulfinyl]-1H-imidazole
Thioether (-S-) Oxidation 1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazole

Potential as Ligands in Coordination Chemistry and Metal Complexes

Imidazole and its derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions through their sp²-hybridized nitrogen atoms. researchgate.netrsc.org The subject compound, this compound, presents multiple potential coordination sites: the N-3 nitrogen of the imidazole ring and the sulfur atom of the thioether group. This allows it to act as a monodentate or a bidentate chelating ligand.

The coordination behavior would be influenced by:

The "Soft" Sulfur Donor: The thioether sulfur atom is a "soft" donor, showing a preference for binding to soft metal ions like palladium(II), platinum(II), and copper(I).

The "Hard" Nitrogen Donor: The imidazole nitrogen is a harder donor, readily coordinating with a broader range of transition metals, including chromium(III), cobalt(II), and zinc(II). azjournalbar.com

This dual-donor capability allows for the formation of stable chelate rings with metal ions, leading to thermodynamically stable metal complexes. researchgate.net The electronic properties of the resulting metal complex can be tuned by the substituents on the imidazole and benzyl (B1604629) rings. The electron-withdrawing nitro group, for example, can influence the electron density on the metal center, which in turn affects the complex's catalytic activity, electrochemical properties, and spectroscopic signature. nih.gov The synthesis of such complexes is a promising area, with potential applications in catalysis and materials science. azjournalbar.com

Applications in Supramolecular Chemistry and Self-Assembly Phenomena

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces, to construct large, well-ordered assemblies. The structure of this compound is well-suited for participating in these interactions. The aromatic imidazole and nitrophenyl rings can engage in π–π stacking, a key interaction for building layered structures. nih.gov

Furthermore, the molecule possesses hydrogen bond acceptors (the nitro group's oxygen atoms and the imidazole's N-3 atom) but lacks a traditional donor on the imidazole ring (due to methylation at N-1). However, it can interact with hydrogen bond donor molecules in co-crystals. The interplay of these non-covalent forces could guide the self-assembly of this molecule into predictable and potentially functional supramolecular architectures. nih.gov The study of its crystal packing can reveal patterns of self-assembly, which is crucial for designing new crystalline materials with desired properties. rsc.orgnih.gov

Precursor for Advanced Organic Materials and Polymers

The functional groups on this compound make it an attractive candidate as a monomer or precursor for advanced organic materials. rsc.org As previously mentioned, the nitro group can be reduced to an amine. A diamine derivative of this molecule (by introducing another amine or a carboxylic acid) could be used in polycondensation reactions to form polyamides or polyimides.

The conjugated π-systems of the imidazole and phenyl rings suggest potential for creating electroactive or photoactive materials. rsc.org Polymers incorporating this moiety might exhibit interesting electronic properties. For instance, copolymers containing imidazole units have been investigated for their spectroscopic, electrochemical, and photovoltaic properties. mdpi.com The thioether linkage also offers a site for polymerization through various chemical methods. The resulting polymers could have applications in organic electronics, sensors, or as specialized coatings.

Development of Novel Catalytic Systems Utilizing the Compound's Reactivity

The development of novel catalysts is a central theme in modern chemistry. Imidazole-containing molecules have been explored both as organocatalysts and as ligands in transition-metal catalysis. rsc.orgnih.govrsc.org

As a Ligand: As discussed in section 6.2, this compound can act as a ligand for transition metals. Metal complexes featuring this ligand could be screened for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. researchgate.netthieme-connect.de The thioether-imidazole chelation could provide a stable and electronically tunable environment for the metal center, potentially leading to highly efficient and selective catalysts.

As an Organocatalyst: The imidazole ring itself can function as a general base or nucleophilic catalyst in certain reactions. nih.gov While the N-1 position is blocked by a methyl group, the N-3 nitrogen retains its basic lone pair. This moiety could potentially catalyze reactions like acylation or silylation, similar to other imidazole-based catalysts.

Directed Synthesis of Structurally Related Analogs with Tuned Chemical Properties

A key strategy in chemical research is the synthesis of structural analogs to establish structure-property relationships. For this compound, several modifications can be envisaged to fine-tune its chemical and physical properties.

Table 2: Strategies for Analog Synthesis

Modification Site Potential Reagents/Methods Resulting Change in Properties
Benzyl Ring Substituted benzyl halides (e.g., with -OCH₃, -Cl, -CF₃) Modulates electronic effects (donor/acceptor), influencing ligand properties and reactivity.
Imidazole N-1 Various alkylating agents (e.g., ethyl iodide, propyl bromide) Alters steric bulk and solubility. researchgate.net
Nitro Group Position Synthesis from 2- or 3-nitrobenzyl halides Investigates the impact of isomeric changes on crystal packing and coordination.

| Thioether Linker | Use of different α-halo-nitro-xylenes | Introduces steric hindrance around the sulfur atom, affecting coordination geometry. |

Systematic synthesis and characterization of such analogs would provide a deeper understanding of how specific structural features govern the molecule's behavior in various applications, from coordination chemistry to materials science. researchgate.net

Addressing Unresolved Questions and Emerging Research Avenues in Imidazole Thioether Chemistry

While the potential of this compound is significant, several research avenues remain to be explored. Key unresolved questions and future directions include:

Comprehensive Structural Analysis: A detailed investigation of the single-crystal X-ray structures of the parent compound and its metal complexes is needed to fully understand its coordination modes and supramolecular assembly patterns.

Exploring Redox Chemistry: The electrochemical properties of the molecule and its metal complexes have not been thoroughly studied. Understanding its redox behavior is crucial for applications in electrocatalysis or as a redox-active material.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives, guiding experimental efforts.

Polymerization Studies: A systematic investigation into the polymerization of this compound or its derivatives could lead to novel materials with tailored properties. This includes exploring different polymerization techniques and characterizing the resulting polymers' thermal, mechanical, and electronic properties.

Catalytic Screening: A broad screening of the catalytic activity of its metal complexes in a variety of organic reactions is warranted. This could uncover new and efficient catalytic systems for important chemical transformations.

Future research in imidazole thioether chemistry will likely focus on integrating synthetic, structural, computational, and applied studies to unlock the full potential of this versatile class of compounds. rsc.orgnbinno.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole?

  • Methodological Answer : The compound can be synthesized via one-pot halogenation/alkynylation reactions. For example, halogenation of 1-methyl-2-(4-nitrophenyl)-1H-imidazole followed by coupling with a nitrobenzylthiol derivative under catalytic conditions. Solvent systems like toluene/ethyl acetate (90:10) and purification via flash chromatography on silica gel are commonly employed . Reaction progress is monitored using TLC, and yields are optimized by controlling stoichiometry and reaction temperature.

Q. How is structural confirmation achieved for this compound and its analogs?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.3 ppm, methyl groups at δ 3.8–3.9 ppm) .
  • FT-IR : To identify functional groups like C-S (600–700 cm⁻¹) and NO₂ (1350–1500 cm⁻¹) .
  • Elemental Analysis : To validate purity by comparing calculated vs. experimental C/H/N/S percentages .

Q. What purification strategies are effective for imidazole derivatives post-synthesis?

  • Methodological Answer : Flash chromatography using silica gel with gradient elution (e.g., petroleum ether/ethyl acetate) is standard. For crystalline derivatives, recrystallization from ethyl acetate or ethanol is recommended. Purity is verified by melting point consistency and HPLC analysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra, which are cross-validated against experimental IR/NMR data . For crystallographic ambiguities, SHELX software refines X-ray diffraction data, resolving discrepancies in bond lengths/angles via iterative least-squares cycles .

Q. What experimental designs assess the antifungal mechanism of nitrobenzylthio-imidazole derivatives?

  • Methodological Answer :

  • Ergosterol Binding Assays : Measure inhibition of ergosterol biosynthesis in Candida albicans via GC-MS analysis of sterol profiles .
  • Molecular Docking : Use AutoDock Vina to model interactions with fungal lanosterol 14α-demethylase (CYP51), focusing on the nitro group’s role in active-site binding .
  • Time-Kill Curves : Evaluate concentration-dependent fungicidal activity under aerobic/anaerobic conditions .

Q. How are alkynylimidazole fluorophores derived from this scaffold optimized for bioimaging?

  • Methodological Answer : Substituent effects on fluorescence are studied by introducing electron-donating groups (e.g., methoxy) at the para-position of the benzylthio moiety. Solvatochromism experiments in varying polar solvents (e.g., DMSO vs. hexane) quantify emission shifts. Quantum yields are calculated using integrated sphere methods, with TD-DFT simulations guiding structural modifications .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across structurally similar analogs?

  • Methodological Answer :

  • SAR Studies : Systematically vary substituents (e.g., replacing nitro with methylsulfonyl) and correlate changes with antifungal IC₅₀ values .
  • Metabolic Stability Tests : Use liver microsome assays to identify rapid degradation of certain analogs, explaining reduced in vivo efficacy despite in vitro potency .
  • Synchrotron Crystallography : Resolve binding mode ambiguities by obtaining high-resolution (<1.2 Å) protein-ligand structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.